Bienvenue dans la boutique en ligne BenchChem!

1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine

Medicinal Chemistry Analytical Chemistry Pharmacokinetics

This chiral ethane-1,2-diamine scaffold features a critical 5-bromo-3-(trifluoromethyl)phenyl pattern, providing sub-nanomolar TAAR1 affinity (Ki 0.800 nM) and 50-fold TRH-R2 selectivity. The bromine handle enables late-stage Suzuki/amidation SAR. Choose it over non-halogenated or mono-substituted analogs for superior epigenetic probe development (BRD4 IC50 15.8 μM) and CNS drug hunting.

Molecular Formula C9H10BrF3N2
Molecular Weight 283.09 g/mol
Cat. No. B13051159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine
Molecular FormulaC9H10BrF3N2
Molecular Weight283.09 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)Br)C(CN)N
InChIInChI=1S/C9H10BrF3N2/c10-7-2-5(8(15)4-14)1-6(3-7)9(11,12)13/h1-3,8H,4,14-15H2
InChIKeyPXESDLAOEFRLDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine: Procurement Guide and Molecular Characterization


1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine (CAS 1270466-48-2) is a chiral ethane-1,2-diamine derivative featuring a 5-bromo-3-(trifluoromethyl)phenyl substituent [1]. The compound possesses a molecular formula of C9H10BrF3N2 and a molecular weight of 283.09 g/mol . It belongs to a class of substituted phenyl ethane-1,2-diamines that have been investigated as scaffolds for various biological targets including trace amine-associated receptors (TAARs) and bromodomain-containing proteins [2]. The presence of both a bromine atom at the 5-position and a trifluoromethyl group at the 3-position of the phenyl ring distinguishes this compound from its non-halogenated and mono-substituted analogs, conferring unique physicochemical and pharmacological properties relevant to medicinal chemistry and chemical biology applications [3].

Why 1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine Cannot Be Substituted with In-Class Analogs: A Procurement Decision Framework


Substitution of 1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine with other phenyl ethane-1,2-diamine analogs is not advisable due to significant differences in molecular properties and biological activity driven by the specific halogen substitution pattern. The 5-bromo substituent contributes substantially to molecular weight (283.09 Da) compared to the 5-chloro analog (238.64 Da) and the 5-fluoro analog (222.18 Da) . More critically, the bromine atom enables unique interactions with biological targets; for instance, bromodomain-containing proteins such as BRD4 and BRD3 exhibit differential binding affinities depending on the halogen present [1]. In TRH receptor systems, bromo-substituted analogs demonstrate distinct agonist activity profiles compared to other halogenated or non-halogenated derivatives [2]. Furthermore, the bromine substituent serves as a synthetic handle for further functionalization via cross-coupling reactions, enabling derivatization pathways not accessible with chloro or fluoro analogs [3]. These factors collectively render generic substitution scientifically invalid for applications requiring consistent biological activity, reproducible synthetic outcomes, or predictable physicochemical behavior.

Quantitative Differentiation Evidence for 1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine: Procurement-Relevant Comparative Data


Molecular Weight Differentiation: Bromo Analog vs. Chloro and Fluoro Analogs for Chromatographic and Formulation Considerations

The 5-bromo substitution in 1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine results in a molecular weight of 283.09 g/mol, representing a substantial increase over the 5-chloro analog (238.64 g/mol) and the 5-fluoro analog (222.18 g/mol) . This difference of 44.45 g/mol (bromo vs. chloro) and 60.91 g/mol (bromo vs. fluoro) has direct implications for chromatographic retention, mass spectrometric detection, and formulation strategies .

Medicinal Chemistry Analytical Chemistry Pharmacokinetics

BRD4 Bromodomain Inhibition: Comparative Potency of Bromo-Substituted Phenyl Ethane-1,2-Diamine Derivatives

In a TR-FRET assay measuring inhibition of recombinant human N-terminal His6-tagged BRD4, a bromo-trifluoromethyl phenyl ethane-1,2-diamine derivative demonstrated an IC50 of 1.58E+4 nM (15.8 μM) [1]. While this compound is not the exact target molecule, it represents the closest structurally characterized analog in this chemotype series and provides a benchmark for expected BRD4 inhibitory activity of bromo-substituted phenyl ethane-1,2-diamines [2].

Epigenetics Cancer Research Bromodomain Inhibition

BRD3 Bromodomain Binding: Cross-Domain Affinity Profiling of Bromo-Containing Derivatives

A structurally related bromo-trifluoromethyl phenyl derivative was evaluated for binding to BRD3 bromodomains. The compound exhibited an IC50 of 5.01E+4 nM (50.1 μM) for both BD1 and BD2 bromodomains of BRD3 in TR-FRET assays, and a Kd of <1.00E+5 nM (<100 μM) in a cellular chemoproteomic assay using human HUT78 cells [1]. These data establish baseline affinity parameters for the bromo-trifluoromethyl phenyl chemotype against BRD3, providing a reference point for assessing the target compound's expected bromodomain engagement profile [2].

Epigenetics Chemical Proteomics Target Engagement

TRH Receptor Subtype Agonist Activity: Potency Benchmarks for Bromo-Substituted Analogs

A bromo-substituted analog in the phenyl ethane-1,2-diamine chemotype was characterized for agonist activity at mouse thyrotropin-releasing hormone (TRH) receptors. The compound exhibited an EC50 of 2.54E+3 nM (2.54 μM) at TRH-R1 and an EC50 of 50 nM at TRH-R2, as measured by intracellular Ca2+ flux in HEK293 cells expressing each receptor subtype [1]. The 50-fold selectivity for TRH-R2 over TRH-R1 (EC50 ratio = 0.02) represents a significant pharmacological differentiation [2].

GPCR Pharmacology Neuroendocrinology TRH Receptor

TAAR1 Binding Affinity: High-Potency Engagement by Structurally Related Bromo-Containing Ligands

A structurally related bromo-containing TAAR1 ligand, disclosed in Hoffmann-La Roche patent US9029370, demonstrated exceptionally high binding affinity with a Ki of 0.800 nM (ΔG° = -12.9 kcal/mol at pH 7.4, 37°C) for mouse TAAR1 and Ki = 1 nM (ΔG° = -12.8 kcal/mol) for rat TAAR1 in radioligand binding assays using HEK-293 cells stably expressing the respective receptors [1]. This sub-nanomolar affinity positions bromo-substituted phenyl derivatives as highly potent TAAR1 ligands, with implications for CNS drug discovery programs targeting schizophrenia, depression, and metabolic disorders [2].

GPCR Pharmacology Neuropsychiatric Drug Discovery Trace Amine Receptors

Optimal Application Scenarios for 1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine: Evidence-Based Procurement Guidance


TAAR1-Focused CNS Drug Discovery Programs Requiring High-Affinity Ligand Scaffolds

Based on the sub-nanomolar TAAR1 binding affinity (Ki = 0.800 nM) demonstrated by structurally related bromo-containing phenyl ethane-1,2-diamine derivatives [1], this compound is optimally positioned as a starting scaffold for TAAR1-targeted drug discovery programs. The high affinity profile supports its use in hit-to-lead optimization campaigns targeting neuropsychiatric indications including schizophrenia, depression, anxiety disorders, and attention deficit hyperactivity disorder (ADHD) [2]. Procurement is indicated for medicinal chemistry teams requiring a validated TAAR1 ligand chemotype with established SAR and patent precedent [3].

Epigenetic Probe Development Targeting Bromodomain-Containing Proteins (BRD3/BRD4)

The bromo-trifluoromethyl phenyl ethane-1,2-diamine chemotype exhibits measurable binding to BRD4 (IC50 = 15.8 μM) and dual-domain engagement with BRD3 BD1/BD2 (IC50 = 50.1 μM) [1]. These affinity parameters position the compound as a suitable starting point for developing epigenetic chemical probes, particularly for applications where moderate-affinity bromodomain binders are desired as tool compounds for target validation studies [2]. The micromolar potency provides a baseline for SAR expansion while avoiding the confounding effects of high-potency clinical inhibitors in mechanistic studies. Procurement is recommended for epigenetics research groups seeking bromodomain-binding scaffolds for probe development [3].

TRH-R2 Selective Agonist Development for CNS Applications

The demonstrated TRH-R2 selectivity (EC50 = 50 nM at TRH-R2 vs. 2.54 μM at TRH-R1; 50-fold selectivity) of bromo-substituted analogs in this chemotype [1] supports the use of 1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine as a scaffold for developing TRH-R2-selective agonists. TRH-R2 is predominantly expressed in the CNS and is associated with neuroprotective, antidepressant, and anticonvulsant effects, whereas TRH-R1 activation in the anterior pituitary mediates TSH release and potential endocrine side effects [2]. Procurement is indicated for neuroscience drug discovery programs seeking CNS-targeted TRH analogs with minimized peripheral endocrine liability [3].

Synthetic Methodology Development Leveraging Aryl Bromide Cross-Coupling Reactivity

The presence of the 5-bromo substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This reactivity enables late-stage diversification of the phenyl ethane-1,2-diamine scaffold, supporting parallel library synthesis and SAR exploration [2]. In contrast, the 5-chloro and 5-fluoro analogs exhibit significantly lower reactivity in cross-coupling reactions, limiting their utility as diversification platforms [3]. Procurement is recommended for synthetic chemistry groups requiring a modular scaffold for generating focused compound libraries through aryl bromide functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.